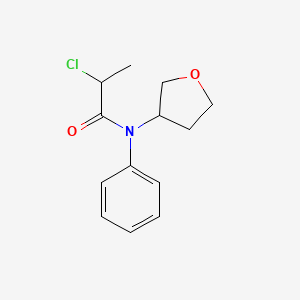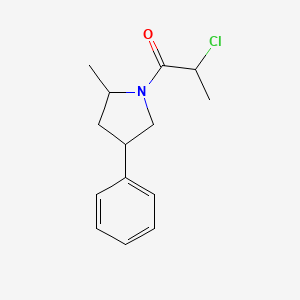
2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a thioether linkage, and an imidazole ring, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide typically involves the following steps:
Preparation of 4-fluorophenylthiol: : This can be achieved by reacting 4-fluorobenzenethiol with an appropriate reagent to introduce the thiol group.
Formation of the imidazole derivative: : The 2-methylimidazole can be synthesized through cyclization reactions involving diamines and carboxylic acids.
Coupling reaction: : The fluorophenylthiol and the imidazole derivative are then coupled using acetic anhydride to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The imidazole ring can be reduced under specific conditions.
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced imidazole derivatives.
Substitution: : Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a probe to investigate enzyme activities and binding interactions.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of fluorinated materials, which have applications in various fields such as electronics, coatings, and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the imidazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylacetic acid: : Similar in having a fluorophenyl group but lacks the imidazole and thioether functionalities.
2-Methylimidazole: : Similar in having an imidazole ring but lacks the fluorophenyl and thioether groups.
Thioacetamide derivatives: : Similar in having a thioether group but lack the fluorophenyl and imidazole functionalities.
Uniqueness
The uniqueness of 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide lies in the combination of the fluorophenyl group, thioether linkage, and imidazole ring, which together contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-11-16-6-8-18(11)9-7-17-14(19)10-20-13-4-2-12(15)3-5-13/h2-6,8H,7,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPUBDNKFFOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2987523.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)
![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)

![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)
![1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea](/img/structure/B2987536.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)



